molecular formula C13H16O3 B1470312 3-(3-Cyclopropylmethoxyphenyl)-propionic acid CAS No. 1350515-10-4

3-(3-Cyclopropylmethoxyphenyl)-propionic acid

Cat. No. B1470312
CAS RN: 1350515-10-4
M. Wt: 220.26 g/mol
InChI Key: NVEKEYYYMHPEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-Cyclopropylmethoxyphenyl)-propionic acid” is a chemical compound with the molecular formula C10H13BO3 . It is a boronic acid derivative, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives like “this compound” can be achieved through various methods. One such method is the protodeboronation of pinacol boronic esters . This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a propionic acid moiety via a methoxy group and a cyclopropyl group . The molecular weight of this compound is 192.02 Da .


Chemical Reactions Analysis

Boronic acid derivatives like “this compound” are often used in Suzuki-Miyaura coupling reactions . These reactions involve the cross-coupling of sp3 systems, which has been traditionally challenging due to slower transmetalation, instability towards protodeboronation, and competitive β-hydride elimination side reactions .

Safety and Hazards

“3-(3-Cyclopropylmethoxyphenyl)-propionic acid” is classified as harmful if swallowed . It is advised to avoid eating, drinking, or smoking when handling this product . In case of ingestion, it is recommended to rinse the mouth and seek medical attention .

properties

IUPAC Name

3-[3-(cyclopropylmethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(15)7-6-10-2-1-3-12(8-10)16-9-11-4-5-11/h1-3,8,11H,4-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEKEYYYMHPEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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